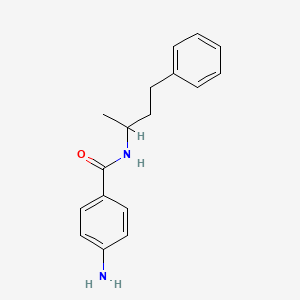

4-amino-N-(4-phenylbutan-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(4-phenylbutan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-13(7-8-14-5-3-2-4-6-14)19-17(20)15-9-11-16(18)12-10-15/h2-6,9-13H,7-8,18H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOUWYGTWNUXLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-amino-N-(4-phenylbutan-2-yl)benzamide

A retrosynthetic analysis of the target molecule reveals a logical pathway for its synthesis by disconnecting the molecule into simpler, commercially available, or readily synthesized precursors.

The most apparent disconnection is at the amide bond (C-N linkage), which is a robust and common disconnection in the synthesis of complex amides. This primary disconnection breaks the target molecule into two key synthons: a 4-aminobenzoyl cation equivalent and a 4-phenylbutan-2-amine anion equivalent, which correspond to the synthetic precursors 4-aminobenzoic acid (1) (or its activated derivative) and 4-phenylbutan-2-amine (2) .

Further deconstruction of these precursors is necessary:

4-Aminobenzoic acid (1): The amino group is often problematic during acyl activation. A common strategy is to perform a functional group interconversion (FGI), tracing the amino group back to a nitro group. This leads to 4-nitrobenzoic acid (3) , which is a more stable and less reactive precursor for amide coupling. 4-nitrobenzoic acid itself can be derived from the oxidation of the methyl group of 4-nitrotoluene, which in turn is synthesized by the nitration of toluene.

4-Phenylbutan-2-amine (2): A C-N bond disconnection via FGI points to 4-phenylbutan-2-one (4) , also known as phenylacetone (B166967), as a logical precursor. This ketone can be converted to the amine via reductive amination. Alternatively, the amine can be synthesized from 4-phenylbutan-2-ol (5) through amination reactions. Phenylacetone can be synthesized via methods such as the Friedel-Crafts alkylation of benzene (B151609) with chloroacetone. wikipedia.org

This analysis outlines a convergent synthesis strategy: prepare the two main fragments, 4-phenylbutan-2-amine and an appropriately protected 4-aminobenzoic acid derivative, and then couple them, followed by a final deprotection step.

Classical and Modern Synthetic Routes towards the Benzamide (B126) Core

The formation of the central benzamide structure is the cornerstone of the synthesis, requiring efficient amide bond formation and strategic handling of the reactive amino group.

Amide Bond Formation Strategies

The coupling of a carboxylic acid and an amine to form an amide is one of the most fundamental transformations in organic chemistry. numberanalytics.comhepatochem.com While direct thermal condensation is possible, it requires high temperatures that can degrade sensitive substrates. mdpi.com Therefore, activation of the carboxylic acid is typically required.

Classical Methods: A traditional and robust method involves converting the carboxylic acid to a more reactive acyl halide. For instance, 4-nitrobenzoic acid can be treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 4-nitrobenzoyl chloride (6) . tandfonline.com This highly reactive intermediate readily reacts with 4-phenylbutan-2-amine to form the nitro-substituted amide intermediate, 4-nitro-N-(4-phenylbutan-2-yl)benzamide . researchgate.netsolubilityofthings.com

Modern Coupling Reagents: To avoid the harsh conditions of acyl chloride formation, a vast array of coupling reagents has been developed, primarily for peptide synthesis but widely applicable in medicinal chemistry. hepatochem.comluxembourg-bio.com These reagents activate the carboxylic acid in situ under mild conditions. The mechanism generally involves the formation of a highly reactive O-acylisourea intermediate or an active ester. numberanalytics.comluxembourg-bio.com Common classes of coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic examples. hepatochem.comluxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to increase efficiency and suppress side reactions. luxembourg-bio.com

Uronium/Aminium and Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and lead to faster reactions with minimal side products. luxembourg-bio.compeptide.com

Catalytic Amidation: More recent advancements focus on catalytic methods that reduce waste and improve atom economy. catalyticamidation.info Boronic acid derivatives have emerged as effective catalysts for direct amidation between carboxylic acids and amines, often proceeding at room temperature. organic-chemistry.orgrsc.org Enzyme-catalyzed methods, using lipases or proteases under water-restricted conditions, also offer a green and highly selective alternative. rsc.org

| Reagent Class | Examples | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Acyl Halides | SOCl₂, (COCl)₂, PCl₅ | High reactivity, low cost | Harsh conditions, generates acidic byproducts (HCl) | tandfonline.com |

| Carbodiimides | DCC, DIC, EDC | Mild conditions, widely used | Byproduct can be difficult to remove (DCU), potential for racemization | hepatochem.comluxembourg-bio.com |

| Phosphonium Salts | PyBOP, BOP | High efficiency, low racemization | Higher cost, BOP produces a carcinogenic byproduct | peptide.com |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | Very fast, high yields, low racemization | High cost, sensitive to moisture | luxembourg-bio.compeptide.com |

| Boron-based Catalysts | Arylboronic acids | Catalytic, mild conditions, green chemistry | May require dehydrating agents, substrate scope can be limited | organic-chemistry.orgrsc.org |

Introduction of the 4-amino Group

The primary amino group on the benzoyl moiety is nucleophilic and can interfere with amide coupling reactions. Therefore, it is typically introduced in the final step of the synthesis. The most common strategy is to use a nitro group as a masked form of the amine. researchgate.net The synthesis proceeds by coupling 4-nitrobenzoic acid (or its activated form) with 4-phenylbutan-2-amine. The resulting nitro-amide intermediate is then reduced to the target 4-amino-benzamide.

Several methods are available for the chemoselective reduction of an aromatic nitro group in the presence of an amide functionality:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. researchgate.netgoogle.com

Metal-Acid Reduction: Classic conditions involve using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). youtube.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Fe/C, Raney Ni) can serve as the hydrogen source, avoiding the need for high-pressure hydrogen gas. researchgate.net

| Method | Reagents | Conditions | Key Features | Citation |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | Room temperature to moderate heat, atmospheric to high pressure | High yield, clean reaction, but can reduce other functional groups | researchgate.netyoutube.com |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Reflux | Inexpensive, robust, but requires stoichiometric metal and strong acid | youtube.com |

| Transfer Hydrogenation | Hydrazine hydrate, Ammonium formate | Catalyst (e.g., Pd/C, Fe(III)) | Avoids pressurized H₂, generally mild | researchgate.net |

| Metal-Free Reduction | iPrOH/KOH | Mild conditions | Chemoselective reduction of nitrobenzamides to aminobenzamides | researchgate.net |

Derivatization of the Phenylbutan-2-yl Moiety

This section concerns the synthesis of the amine portion of the molecule, 4-phenylbutan-2-amine . The structure of this precursor dictates the substitution pattern on the nitrogen atom of the final benzamide. It can be prepared through several established routes, primarily from the corresponding ketone or alcohol.

Synthesis of Key Precursors and Intermediates

4-Nitrobenzoyl Chloride (6): This key intermediate is typically prepared from 4-nitrobenzoic acid. A common laboratory procedure involves refluxing 4-nitrobenzoic acid with an excess of thionyl chloride (SOCl₂), sometimes with a catalytic amount of DMF. tandfonline.com Another method uses phosphorus pentachloride (PCl₅) as the chlorinating agent. The product is a yellow crystalline solid that is highly reactive. solubilityofthings.commerckmillipore.com

4-Phenylbutan-2-amine (2): This chiral amine can be synthesized from phenylacetone (4-phenylbutan-2-one). One established method is the Leuckart-Wallach reaction, which involves treating the ketone with ammonia (B1221849) and formic acid. chemicalbook.com A more common modern approach is reductive amination, where the ketone is reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. Another route starts from 4-phenyl-2-butanol (B1222856), which can be aminated directly using ammonia over a ruthenium catalyst at high temperature and pressure, affording the amine in good yield. chemicalbook.com

Stereoselective Synthesis Approaches for Chiral Centers

The 4-phenylbutan-2-yl moiety contains a stereocenter at the C2 position. Consequently, this compound can exist as a pair of enantiomers. For many applications, obtaining a single enantiomer is crucial. This can be achieved either by synthesizing the desired enantiomer directly (asymmetric synthesis) or by separating the enantiomers from a racemic mixture (resolution).

Stereoselective Synthesis: Modern biocatalysis offers powerful tools for the asymmetric synthesis of chiral amines.

Enzymatic Cascades: One-pot enzyme cascades have been developed to convert racemic 4-phenyl-2-butanol into either the (S)- or (R)-enantiomer of 4-phenylbutan-2-amine. These systems typically employ an alcohol dehydrogenase (ADH) to oxidize the alcohol to the corresponding ketone (4-phenylbutan-2-one), which is then asymmetrically aminated by an ω-transaminase (TA) or an amine dehydrogenase (AmDH). This approach can achieve high molar conversions and excellent enantiomeric excess (>99% ee). nih.govresearchgate.net

Asymmetric Reductive Amination: The direct reductive amination of the prochiral ketone, 4-phenylbutan-2-one, can be achieved using imine reductases (IREDs). Using whole-cell biocatalysts containing overexpressed IREDs provides a cost-effective method for producing enantiopure amines with good to excellent stereoselectivity. nih.gov

Chiral Resolution: If a racemic mixture of 4-phenylbutan-2-amine is synthesized, the enantiomers can be separated.

Optimization of Reaction Conditions and Yields

The optimization of synthetic routes is a critical aspect of chemical research and development, aiming to maximize product yield and purity while minimizing costs, reaction times, and environmental impact. This process typically involves a systematic investigation of various reaction parameters. For the synthesis of a benzamide derivative like this compound, which involves the formation of an amide bond between 4-aminobenzoic acid (or an activated form of it) and 4-phenylbutan-2-amine, several factors would be crucial for optimization.

General Optimization Strategies for Benzamide Synthesis:

Catalyst Selection: The choice of catalyst is pivotal in amide bond formation. Common strategies include the use of coupling agents such as carbodiimides (e.g., DCC, EDC) often in conjunction with additives like HOBt or HOAt to suppress side reactions and improve efficiency. The screening of different catalysts and catalyst loadings would be a primary focus of optimization studies.

Solvent Effects: The reaction solvent can significantly influence the solubility of reactants, the reaction rate, and the position of chemical equilibria. A range of aprotic solvents, from non-polar (e.g., dichloromethane, toluene) to polar (e.g., DMF, DMSO), would typically be evaluated to find the optimal medium for the reaction.

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts or decomposition of reactants and products. Optimization involves finding the ideal temperature profile and reaction duration to achieve the highest possible yield of the desired product.

Stoichiometry of Reactants: The molar ratio of the carboxylic acid component to the amine component is another key variable. While a 1:1 ratio is theoretically required, in practice, a slight excess of one reactant may be used to drive the reaction to completion.

Illustrative Data for a Related Benzamide Synthesis:

While no specific data for this compound is available, research on other benzamides provides insight into the types of data generated during such optimization studies. For instance, the synthesis of a different benzamide might be optimized as shown in the hypothetical data tables below.

Table 1: Hypothetical Optimization of Coupling Agent and Solvent

| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DCC | DCM | 25 | 12 | 65 |

| 2 | EDC/HOBt | DMF | 25 | 12 | 85 |

| 3 | HATU | DMF | 25 | 8 | 92 |

| 4 | PyBOP | ACN | 25 | 10 | 88 |

This table illustrates how different coupling agents and solvents could be screened to improve the yield of a benzamide synthesis.

Table 2: Hypothetical Optimization of Temperature and Time

| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | HATU | DMF | 0 | 12 | 78 |

| 2 | HATU | DMF | 25 | 8 | 92 |

| 3 | HATU | DMF | 50 | 4 | 89 |

| 4 | HATU | DMF | 25 | 16 | 91 |

This table shows a hypothetical optimization of reaction temperature and time for the best conditions identified in the initial screening.

It must be reiterated that the data presented above is purely illustrative and does not represent actual experimental results for the synthesis of this compound. The scientific community awaits dedicated research in this area to elucidate the optimal synthetic methodologies for this specific compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as the cornerstone for the structural elucidation of 4-amino-N-(4-phenylbutan-2-yl)benzamide, offering precise insights into the hydrogen and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals, each corresponding to a unique proton environment within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons.

The aromatic region of the spectrum would be the most complex, showing signals for the protons on both the 4-aminobenzoyl and the phenyl rings. The protons on the 4-aminobenzoyl ring are anticipated to appear as two distinct doublets due to the electron-donating effect of the amino group, which increases the electron density at the ortho and meta positions relative to the carbonyl group. The protons of the monosubstituted phenyl ring on the butan-2-yl side chain would likely present as a multiplet.

The aliphatic portion of the spectrum would feature signals corresponding to the protons of the 4-phenylbutan-2-yl chain. A doublet for the methyl group (CH₃) adjacent to the chiral center is expected, coupled to the single proton at that center. The methylene (B1212753) (CH₂) protons would appear as multiplets due to their diastereotopic nature and coupling to adjacent protons. The methine (CH) proton, bonded to the nitrogen of the amide, would likely be observed as a multiplet, further complicated by coupling to the adjacent methyl and methylene protons. The N-H proton of the amide and the NH₂ protons of the amino group would be expected to appear as broad singlets, and their chemical shifts can be concentration-dependent.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | d | 2H | Aromatic protons ortho to C=O |

| ~ 7.1 - 7.3 | m | 5H | Phenyl group protons |

| ~ 6.5 - 6.7 | d | 2H | Aromatic protons meta to C=O |

| ~ 5.8 | s (br) | 2H | -NH₂ |

| ~ 4.0 - 4.2 | m | 1H | -CH-NH- |

| ~ 2.6 - 2.8 | m | 2H | -CH₂-Ph |

| ~ 1.7 - 1.9 | m | 2H | -CH₂-CH- |

| ~ 1.2 | d | 3H | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbonyl carbon (C=O) of the amide is expected to resonate at a characteristic downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of approximately 110-150 ppm. The carbon atom attached to the amino group (C-NH₂) would be significantly shielded and appear at a lower chemical shift compared to the other aromatic carbons. The quaternary carbon of the phenyl group will also be identifiable.

The aliphatic carbons of the 4-phenylbutan-2-yl chain will be found at higher field (lower ppm values). The methine carbon attached to the nitrogen will be in the range of 40-50 ppm, while the methyl and methylene carbons will appear at even higher fields.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | C=O (Amide) |

| ~ 150 | C-NH₂ (Aromatic) |

| ~ 141 | C (Quaternary, Phenyl) |

| ~ 129 | CH (Aromatic, Phenyl) |

| ~ 128 | CH (Aromatic, Benzamide) |

| ~ 126 | CH (Aromatic, Phenyl) |

| ~ 123 | C (Quaternary, Benzamide) |

| ~ 113 | CH (Aromatic, Benzamide) |

| ~ 48 | -CH-NH- |

| ~ 40 | -CH₂-CH- |

| ~ 32 | -CH₂-Ph |

| ~ 21 | -CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further corroborate the structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the methine proton and the adjacent methyl and methylene protons in the butan-2-yl chain. It would also confirm the coupling between the ortho and meta protons on the 4-aminobenzoyl ring.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For example, a correlation between the N-H proton and the carbonyl carbon would confirm the amide linkage. Correlations between the protons of the 4-phenylbutan-2-yl chain and the aromatic carbons of the phenyl ring would also be observed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure. The molecular formula of the compound is C₁₇H₂₀N₂O, which corresponds to a molecular weight of approximately 268.35 g/mol .

In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected as the base peak at m/z 269. A common fragmentation pathway for N-alkylated benzamides involves cleavage of the amide bond. This would lead to the formation of the 4-aminobenzoyl cation (m/z 120) and the 4-phenylbutan-2-amine cation (m/z 149). Further fragmentation of the 4-phenylbutan-2-amine fragment could result in the loss of ammonia (B1221849) to give a fragment at m/z 132, or cleavage to form the stable tropylium (B1234903) ion (m/z 91).

Expected Mass Spectrometry Fragmentation Data:

| m/z | Proposed Fragment |

| 269 | [M+H]⁺ |

| 149 | [H₂N-CH(CH₃)CH₂CH₂Ph]⁺ |

| 120 | [H₂N-C₆H₄-CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum would show characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent features would be the N-H stretching vibrations of the primary amine and the secondary amide, appearing as medium to strong bands in the region of 3400-3200 cm⁻¹. The primary amine (NH₂) typically shows two bands in this region (symmetric and asymmetric stretching), while the secondary amide (N-H) shows a single band. The carbonyl (C=O) stretching of the amide group (Amide I band) would be observed as a strong, sharp absorption around 1640-1680 cm⁻¹. spcmc.ac.in The N-H bending vibration of the amide (Amide II band) is expected in the region of 1550-1620 cm⁻¹. acs.org Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1350-1250 cm⁻¹ region. spcmc.ac.in

Expected IR Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400-3300 | Medium | N-H stretch (primary amine) |

| ~ 3300-3200 | Medium | N-H stretch (secondary amide) |

| ~ 3100-3000 | Weak | Aromatic C-H stretch |

| ~ 2960-2850 | Medium | Aliphatic C-H stretch |

| ~ 1650 | Strong | C=O stretch (Amide I) |

| ~ 1590 | Medium | N-H bend (Amide II) & C=C stretch (aromatic) |

| ~ 1300 | Medium | C-N stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the 4-aminobenzoyl moiety.

The presence of the amino group in conjugation with the benzoyl system typically results in two main absorption bands. A strong absorption band corresponding to a π → π* transition is expected at a shorter wavelength, likely around 220-240 nm. A second, weaker band at a longer wavelength, around 280-300 nm, can be attributed to an n → π* transition, which is characteristic of molecules containing a carbonyl group with a lone pair of electrons on the oxygen atom. youtube.comyoutube.com The phenyl group of the 4-phenylbutan-2-yl side chain will also contribute to the UV absorption, but its transitions are likely to be masked by the more intense absorptions of the 4-aminobenzoyl chromophore.

Expected UV-Vis Absorption Data:

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~ 230 | High | π → π |

| ~ 290 | Low | n → π |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. The absence of a published crystal structure means that precise, experimentally determined data on its solid-state conformation, including bond angles, bond lengths, and crystal packing, remains to be elucidated.

However, extensive crystallographic studies on analogous N-substituted benzamides and related anticonvulsant agents provide a strong basis for predicting the likely structural characteristics of this compound in the solid state. Analysis of these related structures reveals consistent patterns of intermolecular interactions and conformational preferences that are fundamental to this class of compounds.

Key insights can be drawn from the crystal structures of various benzamide (B126) derivatives, which frequently exhibit well-defined hydrogen-bonding networks. These networks are crucial in dictating the supramolecular assembly in the crystal lattice. Typically, the amide functional group plays a central role, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor. This often leads to the formation of characteristic hydrogen-bonded dimers or chains. For instance, studies on simple benzamides show the formation of centrosymmetric dimers through N-H···O hydrogen bonds.

The presence of the 4-amino group on the benzoyl moiety is expected to introduce additional hydrogen bonding capabilities, potentially leading to more complex, three-dimensional networks. This amino group can act as a hydrogen bond donor, forming N-H···O or N-H···N interactions with neighboring molecules.

Furthermore, the flexible 4-phenylbutan-2-yl substituent introduces additional conformational possibilities. The aliphatic chain allows for various spatial arrangements of the terminal phenyl group relative to the benzamide core. The final solid-state conformation will be a balance between these intramolecular conformational energies and the stabilizing forces of the intermolecular interactions within the crystal lattice.

Interactive Data Table of Related Benzamide Crystal Structures

The following table summarizes crystallographic data for several benzamide derivatives that are structurally related to this compound. This information provides a basis for understanding the expected solid-state characteristics of the title compound.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| N-Phenylbenzamide | Monoclinic | P2₁/c | N-H···O hydrogen bonds forming chains | mdpi.com |

| 2-Amino-N-(pyridin-2-yl)benzamide | Monoclinic | P2₁/c | N-H···O and N-H···N hydrogen bonds | nih.gov |

| 2-Amino-N-(4-methoxyphenyl)benzamide | Monoclinic | P2₁/n | N-H···O hydrogen bonds | mdpi.com |

| N-(2-{[(2E)-2-(2-hydroxybenzylidene)- hydrazinyl] carbonyl}-phenyl)benzamide | Monoclinic | C2/c | Intramolecular N-H···O hydrogen bonds | researchgate.net |

| N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide | Triclinic | P-1 | N-H···N, N-H···S, and C-H···O hydrogen bonds | nih.gov |

Preclinical Biological Evaluation: in Vitro Studies

Evaluation of Enzyme Inhibition Potential

An extensive review of scientific literature and chemical databases was conducted to ascertain the in vitro biological activities of 4-amino-N-(4-phenylbutan-2-yl)benzamide against several key enzyme targets.

No publicly available scientific studies or data were identified that have investigated the potential inhibitory effects of this compound on the enzyme Leukotriene A-4 (LTA4) hydrolase. nih.govdrugbank.comnih.govuniprot.orgwikipedia.org

There are no published research findings detailing the evaluation of this compound as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes. nih.govnih.govresearchgate.net

A thorough search of the scientific literature did not yield any studies concerning the assessment of this compound for inhibitory activity against Histone Deacetylases (HDACs). nih.govnih.govrcsb.org

No research data or reports were found regarding the in vitro evaluation of this compound for its potential to inhibit DNA Methyltransferase (DNMT) enzymes.

There is no available data from in vitro studies to indicate that this compound has been evaluated as an inhibitor of any carbonic anhydrase isozymes. nih.govmdpi.comnih.govresearchgate.netmdpi.com

No specific studies on the modulatory effects of this compound on proteases were identified in the reviewed literature. Furthermore, no data exists on its potential to inhibit acetylcholinesterase. nih.gov

Following a comprehensive search for scientific literature and data, no specific preclinical biological evaluation studies were found for the chemical compound This compound .

Extensive and targeted searches for in vitro studies on the antiproliferative, apoptosis-inducing, and antimicrobial activities of this specific compound did not yield any published research findings. As a result, the detailed article with data tables as requested in the outline cannot be generated.

There is no available information in the public domain regarding the following for this compound:

Efficacy in Cancer Cell Lines: No studies on its effects on breast cancer cells or other cancer cell lines were located.

Mechanisms of Cell Growth Inhibition: The pathways through which it might inhibit cell proliferation have not been documented.

Apoptotic Pathway Activation: There is no information on whether this compound induces apoptosis in cells.

Antimicrobial Activity: No data exists on its efficacy against either Gram-positive or Gram-negative bacteria.

Therefore, it is not possible to provide the requested content for the specified sections and subsections.

Antimicrobial Activity Assessment

Antifungal Activity Evaluation

The antifungal potential of benzamide (B126) derivatives has been explored in various studies, revealing a range of activities against pathogenic fungi. While direct studies on the antifungal properties of this compound are not extensively documented in the reviewed literature, research on structurally related compounds provides valuable insights into the potential of this chemical class.

A series of novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives were synthesized and evaluated for their activity against several plant pathogenic fungi. nih.gov The results indicated that these compounds exhibited moderate to good antifungal activity. nih.gov Notably, compound 3e from this series demonstrated significant inhibition of Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, with efficacy superior to the commercial fungicide boscalid. nih.gov

In another study, new 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl) benzamides were synthesized and characterized as potential antifungal agents. farmaciajournal.com These compounds are derivatives of benzamide and have shown promise in antifungal applications. farmaciajournal.com Furthermore, a complex of a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide), has demonstrated activity against the yeast Candida albicans. mdpi.com

The table below summarizes the antifungal activity of a representative benzamide derivative against various fungal pathogens.

| Compound/Control | Alternaria solani | Botrytis cinerea | Sclerotinia sclerotiorum |

| Compound 3e | Significant Inhibition | Good Inhibition Rate (in vivo) | Significant Inhibition |

| Boscalid (Control) | Less Effective than 3e | - | Less Effective than 3e |

| Data derived from a study on 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives. nih.gov |

Antibiofilm Properties

The ability of microorganisms to form biofilms presents a significant challenge in treating infections. Research into the antibiofilm properties of benzamide derivatives is an emerging area. A study focusing on para-amino-N-((1-alkylpyridin-1-ium bromide)-4-yl) benzamide surfactants demonstrated their potential as antibiofilm agents. researchgate.net These cationic surfactants exhibited wide-spectrum antimicrobial activity and were effective against environmental sulfidogenic bacteria, showing both anti-biofilm and bio-dispersion activities. researchgate.net While this study was conducted on bacteria, it suggests that the benzamide scaffold can be modified to yield compounds with potent antibiofilm capabilities, a principle that could be applicable to fungal biofilms as well.

Antiprotozoal Activity (e.g., Trypanosoma brucei)

Structurally related N-phenylbenzamide derivatives have shown significant promise as antiprotozoal agents, particularly against kinetoplastid parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis.

In one study, two series of bisguanidines derived from an N-phenylbenzamide scaffold were synthesized and evaluated. nih.gov The N-alkyl analogs displayed low nanomolar IC50 values against Trypanosoma brucei. nih.gov Specifically, compounds 7b and 7c in this series showed excellent in vitro activity and were curative in a mouse model of acute human African trypanosomiasis. nih.gov

Another investigation into N-phenylbenzamide derivatives targeting kinetoplastid parasites also revealed potent activity. nih.gov Bisarylimidamides derived from a benzamide core showed submicromolar inhibition of T. brucei, as well as Trypanosoma cruzi and Leishmania donovani. nih.gov

The table below presents the in vitro antiprotozoal activity of selected N-phenylbenzamide derivatives against T. b. rhodesiense.

| Compound | IC50 against T. b. rhodesiense (nM) |

| Compound 7b | 7.5 |

| Compound 7c | 4.0 |

| Data for N-alkyl bisguanidine derivatives of N-phenylbenzamide. nih.gov |

Cellular Pathway Modulation and Target Engagement Studies

Benzamide derivatives have been identified as modulators of key cellular signaling pathways. A notable example is the inhibition of the Hedgehog (Hh) signaling pathway by a series of 4-(2-pyrimidinylamino)benzamide derivatives. nih.govresearchgate.net The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in the formation of various cancers.

Studies have shown that structural modifications of the 4-(2-pyrimidinylamino)benzamide scaffold can lead to highly potent inhibitors of this pathway. nih.gov Several derivatives were found to have high potency and favorable pharmacokinetic profiles, making them promising candidates for further development as Hh signaling inhibitors. nih.govresearchgate.net This demonstrates that the benzamide core can serve as a versatile template for designing molecules that target specific components of signal transduction cascades.

The mechanism of action for some biologically active benzamide derivatives involves direct interaction with DNA. Research on antiprotozoal N-phenylbenzamide compounds has shown that they act as DNA minor groove binders. nih.govnih.gov These compounds exhibit a strong and selective binding to the AT-rich regions of DNA, which is particularly abundant in the mitochondrial DNA (kDNA) of trypanosomatid parasites. nih.govnih.gov This interaction is thought to disrupt essential DNA functions, ultimately leading to parasite death. nih.gov

Furthermore, studies on benzamide itself have identified DNA as a binding site. nih.gov Specifically, benzamide has been shown to interact with the coenzymic DNA of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair. nih.gov X-ray crystallography of a benzamide-ethyladenine complex revealed specific hydrogen bonding, providing a model for how benzamide may interact with DNA bases. nih.gov This suggests that the benzamide moiety can play a crucial role in directing molecules to DNA, potentially interfering with processes like DNA replication and repair.

Preclinical Biological Evaluation: in Vivo Efficacy Models Non Human

Evaluation in Animal Models of Disease

Animal models of disease are fundamental tools in preclinical research, allowing scientists to study the efficacy of new chemical entities in a setting that mimics human pathology.

Antitumor Efficacy in Murine Xenograft Models

Murine xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a standard method for assessing the antitumor activity of investigational compounds. Following a comprehensive search of scientific databases and literature, no studies detailing the evaluation of 4-amino-N-(4-phenylbutan-2-yl)benzamide in murine xenograft models were identified. Consequently, there is no available data on its efficacy in these specific models.

Efficacy in Rodent Tumor Models

Rodent tumor models, including both genetically engineered models and carcinogen-induced tumor models, provide valuable insights into a compound's therapeutic potential against cancers within a more complete biological context. Despite a thorough review, no published research was found that investigates the efficacy of this compound in any rodent tumor models.

In Vivo Antiprotozoal Efficacy in Murine Models

Murine models of protozoal infections are essential for testing the in vivo activity of potential antiprotozoal agents. A diligent search of available scientific literature yielded no studies on the in vivo antiprotozoal efficacy of this compound in murine models. Therefore, data regarding its potential to treat protozoal diseases in these models is not available.

Antiviral Efficacy in Pseudotyped Virus Models

Pseudotyped virus models are a safe and effective tool for studying the entry stage of viral infections and for screening potential antiviral compounds. These systems utilize a surrogate, replication-deficient viral core decorated with the envelope proteins of a pathogenic virus. A review of current research indicates that this compound has not been evaluated for antiviral efficacy using pseudotyped virus models. No data is publicly available in this context.

Pharmacodynamic Biomarker Analysis in Preclinical Models

Pharmacodynamic (PD) biomarker analysis in preclinical models involves measuring the biochemical and physiological effects of a compound on the body. This analysis helps to understand the mechanism of action and to establish a dose-response relationship. The search for published literature did not identify any studies that report on the pharmacodynamic biomarker analysis of this compound in preclinical models.

Data Tables

Structure Activity Relationships Sar and Structural Optimization

Impact of Substituent Modifications on Biological Activity

The core structure of 4-amino-N-(4-phenylbutan-2-yl)benzamide can be divided into three main regions: the 4-amino phenyl ring, the phenylbutan-2-yl moiety, and the central amide linker. Modifications in each of these regions have been shown to have a profound impact on the compound's biological profile.

The 4-amino group on the phenyl ring is a key feature for the activity of many related benzamide (B126) compounds. Its position and electronic properties are vital. In the broader class of 3- and 4-amino-N-(alkylphenyl)benzamide compounds, the 4-amino substitution is often preferred for potent anticonvulsant activity. google.com

Moving the amino group from the para- (4-position) to the meta- (3-position) or ortho- (2-position) can drastically alter or diminish the activity, suggesting that the 4-amino group acts as a critical hydrogen bond donor or participates in a specific polar interaction within the target's binding site. Replacing the amino group with other substituents, such as a nitro group or a hydrogen atom, typically leads to a significant loss of potency.

| Position | Substituent (R) | Hypothesized Effect on Activity | Rationale |

|---|---|---|---|

| 4 | -NH₂ | Baseline Activity | Parent compound; key hydrogen bond donor. |

| 4 | -NO₂ | Decreased | Changes electronic properties and hydrogen bonding capability. |

| 4 | -H | Significantly Decreased | Loss of key polar interaction. |

| 3 | -NH₂ | Decreased | Suboptimal positioning for target interaction. |

| 2 | -NH₂ | Decreased | Potential for steric hindrance and altered conformation. |

The N-(4-phenylbutan-2-yl) moiety serves as a crucial lipophilic domain that likely interacts with a hydrophobic pocket in the biological target. The specific stereochemistry and substitution pattern of this group are critical for optimal binding.

For the related N-phenylbenzamides, substitutions on the N-phenyl ring are known to be important. For instance, the presence of two methyl groups at the 2- and 6-positions of an N-phenyl ring, as in 4-amino-N-(2,6-dimethylphenyl)benzamide, is highly favorable for anticonvulsant activity. google.com These groups force the phenyl ring to be perpendicular to the amide plane, a conformation that is believed to be optimal for activity. nih.gov In the case of the phenylbutan-2-yl group, the alkyl chain provides flexibility, while the terminal phenyl ring contributes to hydrophobic interactions.

Modifications to this moiety could include:

Altering the alkyl chain length: Shortening or lengthening the butyl chain could affect the positioning of the terminal phenyl ring within its binding pocket.

Modifying the terminal phenyl ring: Introducing substituents (e.g., halogens, methoxy (B1213986) groups) on this ring could lead to additional favorable or unfavorable interactions, enhancing potency and/or selectivity. nih.gov

Changing stereochemistry: The chiral center at the 2-position of the butane (B89635) chain implies that one enantiomer may be significantly more active than the other, highlighting the importance of a precise three-dimensional fit.

| Modification | Example | Hypothesized Effect on Activity | Rationale |

|---|---|---|---|

| Chain Length | Phenylpropan-2-yl | Altered | Changes distance to hydrophobic region. |

| Terminal Ring Substitution | 4-(4-fluorophenyl)butan-2-yl | Potentially Increased | Probes for new interactions (e.g., halogen bond). nih.gov |

| Stereochemistry | (R)- vs (S)-enantiomer | One enantiomer likely more potent | Stereospecific interaction with a chiral binding site. |

| Cyclic Constraint | 1,2,3,4-tetrahydronaphthalen-2-yl | Potentially Increased Selectivity | Reduces conformational flexibility, locking in an active conformation. |

The amide bond serves as the central linker, connecting the two aromatic portions of the molecule. It is not merely a spacer but an active participant in target binding. Crystallographic data from related compounds show that the amide group is a critical hydrogen bonding site. nih.gov The carbonyl oxygen is a key hydrogen bond acceptor, and the amide N-H is a hydrogen bond donor.

The relative orientation of the two rings connected by the amide linker is crucial. In active anticonvulsant benzamides, the phenyl ring attached to the nitrogen is often oriented at an angle between 90° and 120° relative to the central amide plane. nih.gov Conformations that obstruct the ability of the carbonyl oxygen to form hydrogen bonds are associated with inactive compounds. nih.gov

Strategies involving this region include:

Amide bond reversal (retro-amide): Swapping the CO and NH groups can sometimes maintain or improve activity if the new arrangement satisfies the target's hydrogen bonding requirements.

Bioisosteric replacement: Replacing the amide with groups like a thioamide, ester, or a stable heterocyclic ring could modulate metabolic stability and binding affinity.

Identification of Key Pharmacophores for Target Interactions

Based on the SAR of related benzamides, a pharmacophore model for this class of compounds can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

The key pharmacophoric features for active benzamides include:

A Hydrogen Bond Donor: The 4-amino group on the benzoyl ring.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the central amide linker. nih.gov

A Hydrophobic/Aromatic Region 1: The benzoyl ring itself.

A Hydrophobic/Aromatic Region 2: The terminal phenyl group of the phenylbutan-2-yl moiety.

A Defined Spatial Arrangement: A specific conformational arrangement that holds these features at optimal distances and angles, particularly the perpendicular orientation of the N-substituted ring relative to the amide plane. nih.gov

Strategies for Enhancing Potency and Selectivity

Building upon the SAR insights, several strategies can be employed to enhance the potency and selectivity of this compound.

Structure-Based Design: Utilizing crystal structures of the target protein (if known), computational docking can guide the design of analogues with improved fit and interactions. This can help in placing substituents in unexplored pockets of the binding site. nih.gov

Conformational Constraint: Introducing cyclic structures or bulky groups can restrict the molecule's flexibility. This can lock the molecule into its bioactive conformation, which often increases potency and selectivity by reducing the entropic penalty of binding. An example would be replacing the flexible phenylbutan-2-yl group with a more rigid tetralin or indane moiety.

Fluorine Substitution: The strategic placement of fluorine atoms on the phenyl rings can enhance binding affinity through favorable electronic and hydrophobic interactions, improve metabolic stability, and increase membrane permeability. nih.gov

Bioisosteric Replacements: As mentioned, replacing the amide linker or other functional groups with bioisosteres can improve pharmacokinetic properties without compromising the key binding interactions. For example, replacing a phenyl ring with a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) can fine-tune activity and properties.

Design of Analogues Based on SAR Insights

The knowledge gained from SAR studies provides a rational basis for the design of novel analogues with potentially superior properties. The synthesis of such analogues often involves standard peptide coupling procedures or acylation reactions. For instance, the reaction of a substituted 4-nitrobenzoyl chloride with an appropriate amine, followed by the reduction of the nitro group, is a common route to prepare benzamide libraries. google.comresearchgate.net

Based on the SAR, promising analogues to synthesize and test would include:

Enantiomerically Pure Compounds: Synthesizing and testing the individual (R) and (S) enantiomers of this compound to identify the more active stereoisomer.

Substituted Terminal Phenyl Ring Analogues: Introducing small electron-withdrawing or electron-donating groups (e.g., F, Cl, OCH₃) at the para- or meta-positions of the terminal phenyl ring to probe for additional interactions.

Conformationally Restricted Analogues: Designing molecules where the phenylbutan-2-yl group is replaced by a cyclic system like 2-amino-6-phenyltetralin to rigidify the structure.

Heterocyclic Analogues: Replacing the terminal phenyl ring with a pyridine or thiophene ring to alter electronic properties and explore new hydrogen bonding opportunities.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 4-amino-N-(4-phenylbutan-2-yl)benzamide, might interact with a protein target.

While specific docking studies on this compound are not detailed in available literature, analysis of its structural features allows for a hypothetical examination of its potential interactions. The molecule possesses key functional groups that are likely to participate in binding with a protein's active site:

Hydrogen Bond Donors: The primary amine (-NH2) group and the amide (N-H) group can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the amide group is a strong hydrogen bond acceptor.

Aromatic and Hydrophobic Regions: The two phenyl rings contribute to potential pi-pi stacking and hydrophobic interactions within a receptor's binding pocket.

In studies of similar N-substituted benzamide (B126) derivatives, these interactions are shown to be critical for binding to targets like histone deacetylases (HDACs) and cholesteryl ester transfer protein (CETP). nih.govresearchgate.netnih.gov For example, in docking simulations with HDAC2, related benzamide compounds show hydrogen bonding and hydrophobic interactions that are key to their inhibitory activity. researchgate.net

Binding affinity, often expressed as a docking score or predicted inhibition constant (Ki), quantifies the strength of the ligand-protein interaction. For related benzamide structures, molecular docking studies have been used to predict and rank their binding affinities. For instance, a study on benzyl (B1604629) benzamides as CETP inhibitors used docking to show how the compounds fit within the hydrophobic cleft of CETP, which correlated with their in vitro activity. nih.gov Although a precise binding affinity for this compound is not published, computational tools could generate such predictions for various protein targets.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic data.

DFT calculations can determine the most stable three-dimensional conformation of a molecule, known as its optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles. For sulfonamide-Schiff base derivatives, DFT methods with the B3LYP functional and 6−311G+(d,p) basis set have been successfully used to obtain optimized structures that correlate well with experimental data. nih.gov A similar approach for this compound would provide precise data on its spatial arrangement, which is foundational for understanding its reactivity and interactions.

Table 1: Predicted Geometrical Parameters for a Benzamide Core Structure (Illustrative) This table is illustrative of typical data obtained from DFT calculations for a related benzamide structure, as specific data for the target compound is not available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Angle | O=C-N | ~122° |

The electronic properties of a molecule are key to its chemical reactivity and interaction potential.

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. In studies of aminobenzamide-based fluorescent dyads, the HOMO and LUMO energy levels were calculated to understand electron transfer processes. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule's surface. It identifies electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amine and amide hydrogens, guiding its electrostatic interactions.

DFT calculations can simulate various types of spectra, providing theoretical validation for experimental findings. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). Studies on other complex organic molecules have shown that TD-DFT can accurately predict the absorption maxima (λmax) associated with electronic transitions, such as π→π* and n→π*. nih.gov A theoretical UV-Vis spectrum for this compound would reveal its expected absorption wavelengths.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a localized, Lewis-like description of the electron density, which is more intuitive for chemists than the delocalized canonical molecular orbitals. For this compound, an NBO analysis would offer detailed insights into the electronic structure, including charge transfer, hyperconjugative interactions, and bond character.

The analysis involves the transformation of the canonical molecular orbitals into a set of localized NBOs, which include high-occupancy Lewis-type orbitals (core, lone pair, and bond orbitals) and low-occupancy non-Lewis-type orbitals (antibonding and Rydberg orbitals). The interactions between filled Lewis-type NBOs (donors) and empty non-Lewis-type NBOs (acceptors) are key to understanding molecular stability and reactivity. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory.

For this compound, significant donor-acceptor interactions would be expected. For instance, the lone pairs on the nitrogen and oxygen atoms of the benzamide moiety could donate electron density to the antibonding orbitals of the adjacent pi-systems of the phenyl rings. Similarly, interactions between the pi-orbitals of the phenyl rings and the sigma-antibonding orbitals of the butyl chain could be quantified.

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) on amino group | π* (C-C) in aminophenyl ring | Data not available |

| LP (O) on carbonyl | π* (C-N) in amide bond | Data not available |

| π (C-C) in aminophenyl ring | π* (C-C) in phenyl ring of butyl chain | Data not available |

| π (C-C) in phenyl ring | σ* (C-H) in butyl chain | Data not available |

| σ (C-H) in butyl chain | π* (C=O) in amide bond | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from an NBO analysis. Actual values would require specific computational studies.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics, telecommunications, and optical data storage. The NLO response of a molecule is governed by its hyperpolarizability (β). Molecules with large hyperpolarizability values are promising candidates for NLO materials. Computational chemistry provides a powerful tool to predict the NLO properties of new molecules.

For this compound, the presence of an electron-donating amino group and an electron-withdrawing carbonyl group connected through a conjugated π-system suggests that it could exhibit NLO properties. The charge transfer from the donor to the acceptor through the π-bridge is a key factor for a high NLO response.

Computational studies would involve the calculation of the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β) using quantum chemical methods such as Density Functional Theory (DFT). The magnitude of the first hyperpolarizability (β_tot) is a critical parameter for NLO activity.

Table 2: Hypothetical NLO Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | Data not available |

| Linear Polarizability (α) (a.u.) | Data not available |

| First Hyperpolarizability (β_tot) (a.u.) | Data not available |

Note: The data in this table is hypothetical. Actual values would be obtained from specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery and materials science, MD simulations can provide valuable insights into the stability of a ligand when interacting with a biological target or within a material matrix.

If this compound were being investigated as a potential drug candidate, MD simulations would be employed to study its binding stability to a specific protein target. The simulation would track the trajectory of the ligand within the binding site, allowing for the analysis of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Key metrics for stability include the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the analysis of hydrogen bond occupancy over the simulation time.

Table 3: Hypothetical MD Simulation Parameters for this compound with a Target Protein

| Parameter | Value/Description |

| Simulation Time | Data not available |

| Force Field | Data not available |

| Temperature | Data not available |

| Pressure | Data not available |

| Average RMSD of Ligand | Data not available |

| Key Interacting Residues | Data not available |

Note: This table presents hypothetical parameters for an MD simulation. Specific values would depend on the system under investigation.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them.

This analysis can be performed using computational methods such as molecular mechanics or quantum mechanics. A systematic or stochastic search of the conformational space would be conducted to locate all possible low-energy conformers. The results are typically visualized as a potential energy landscape, which plots the energy of the molecule as a function of one or more dihedral angles.

For this compound, the key rotatable bonds would be around the amide linkage and within the phenylbutyl chain. Understanding the preferred conformations is crucial for predicting how the molecule might interact with a biological receptor or how it will pack in a crystal lattice.

Table 4: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| 1 | 0.00 | Data not available |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

Note: The data presented is for illustrative purposes. A thorough conformational analysis would be required to determine the actual low-energy conformers and their relative energies.

Preclinical Metabolic Fate Studies in Vitro and Non Human in Vivo

In Vitro Metabolic Stability in Liver Microsomes (e.g., Rat, excluding human data)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the hepatic clearance of a compound. These assays typically involve incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes.

While specific data for 4-amino-N-(4-phenylbutan-2-yl)benzamide is not publicly available, studies on structurally related benzamide (B126) derivatives provide valuable insights. For instance, in vitro metabolic stability screening of various compounds is often conducted using rat liver microsomes. In a typical assay, a compound at a concentration of 1 µM is incubated with 0.5 mg/mL of rat liver microsomal protein at 37°C. The percentage of the parent drug remaining is measured at specific time points, such as 15 minutes, to calculate the half-life (t½). frontiersin.org For some compounds, the half-life in rat liver microsomes can be relatively short, indicating rapid metabolism, while for others, it may be significantly longer, suggesting greater stability. frontiersin.orgnih.gov For example, studies on other novel chemical entities have shown a wide range of metabolic stability in rat liver microsomes, with some compounds being rapidly metabolized while others remain largely intact after extended incubation periods. nih.govnih.gov

Table 1: Representative In Vitro Metabolic Stability Data of Benzamide-Related Compounds in Rat Liver Microsomes

| Compound Type | Concentration (µM) | Microsomal Protein (mg/mL) | Incubation Time (min) | % Parent Remaining (Inferred) | Half-life (t½) (Inferred) |

| Benzamide Derivative | 1 | 0.5 | 15 | Low to Moderate | < 30 min |

| Amide-containing compound | 1 | 0.5 | 60 | Variable | Variable |

Note: This table is illustrative and based on general procedures for similar compounds, as specific data for this compound is not available.

Identification of Potential Metabolic Pathways and Metabolites

The identification of metabolic pathways is crucial for understanding the biotransformation of a drug candidate. Based on the structure of this compound, several metabolic pathways can be postulated, drawing parallels from the metabolism of other aromatic amines and benzamides.

Potential metabolic pathways for this compound include:

N-Acetylation: The primary amino group on the benzamide moiety is a likely site for N-acetylation, a common metabolic route for aromatic amines.

Aromatic Hydroxylation: The phenyl rings of the benzamide and the phenylbutane moieties are susceptible to hydroxylation.

Aliphatic Hydroxylation: The butyl chain can undergo hydroxylation at various positions.

Amide Bond Hydrolysis: The amide linkage is a potential site for hydrolysis, which would cleave the molecule into 4-aminobenzoic acid and 4-phenylbutan-2-amine. Studies on other amide-containing compounds have shown that amide bond hydrolysis can be a significant metabolic pathway in rats. nih.gov

N-Oxidation: The primary amino group can be oxidized to form N-hydroxy metabolites.

Conjugation Reactions: The hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate. The N-hydroxy metabolite could also be a substrate for sulfotransferase-mediated activation. nih.gov

Metabolites of structurally similar compounds have been identified in various in vitro and in vivo systems. For example, the metabolism of N-methylbenzamides has been shown to produce N-(hydroxymethyl) compounds. nih.gov Similarly, the metabolism of other aromatic amines often leads to hydroxylated and subsequently conjugated products. nih.gov

Enzyme-mediated Biotransformations (e.g., CYP enzymes, excluding human data)

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs. nih.gov Different CYP isoforms exhibit varying substrate specificities.

Given the structure of this compound, it is highly probable that CYP enzymes are involved in its metabolism, particularly in the hydroxylation reactions of the aromatic rings and the aliphatic chain. While specific CYP phenotyping studies for this compound are not available, research on similar structures provides some clues. For instance, the N-dealkylation of 4-aminopiperidines is primarily catalyzed by CYP3A4. nih.gov The metabolism of other aromatic compounds often involves multiple CYP isoforms, including members of the CYP1A, CYP2C, CYP2D, and CYP3A families. nih.gov

The involvement of specific CYP enzymes can be investigated using recombinant CYP isoforms or by using selective chemical inhibitors in liver microsomal incubations. For example, the metabolism of felbamate, another aromatic compound, in rat liver microsomes was significantly increased by pretreatment with phenobarbital, a known inducer of CYP enzymes. nih.gov

Table 2: Potential Cytochrome P450 Enzymes Involved in the Metabolism of Aromatic Amides and Related Structures

| Enzyme Family | Potential Role in Metabolism |

| CYP1A | Aromatic hydroxylation |

| CYP2C | Aromatic and aliphatic hydroxylation |

| CYP2D | Aromatic and aliphatic hydroxylation |

| CYP3A | N-dealkylation, hydroxylation |

Note: This table is speculative and based on the known roles of these enzyme families in the metabolism of structurally related compounds.

In Vitro and Non-Human In Vivo Metabolic Activation Studies

Metabolic activation refers to the conversion of a chemically stable compound into a reactive metabolite that can covalently bind to cellular macromolecules like DNA and proteins, potentially leading to toxicity. Aromatic amines are a class of compounds known to undergo metabolic activation.

For this compound, the primary amino group is a key structural feature that could be susceptible to metabolic activation. The proposed pathway involves N-oxidation to form a hydroxylamine (B1172632) derivative (N-hydroxy-4-amino-N-(4-phenylbutan-2-yl)benzamide). This N-hydroxy metabolite can be further activated, for example, by sulfotransferases, to form a reactive nitrenium ion that can bind to nucleophilic sites on cellular macromolecules. nih.govnih.gov

In vitro studies to assess metabolic activation often involve incubating the compound with liver microsomes in the presence of trapping agents like glutathione (B108866) (GSH) to detect the formation of reactive intermediates as GSH adducts. Non-human in vivo studies might involve administering the compound to animals (e.g., rats) and analyzing tissues for evidence of covalent binding of drug-related material. nih.gov While no specific metabolic activation studies for this compound have been reported, the potential for such activation exists based on its chemical structure and the known metabolic pathways of other aromatic amines. nih.govnih.gov

Advanced Analytical Methodologies for Biological Matrices Non Human

Development of Quantification Methods in Preclinical Samples (e.g., LC-MS/MS)

The development of a sensitive and selective analytical method is the first step in evaluating a new compound in biological matrices. For 4-amino-N-(4-phenylbutan-2-yl)benzamide, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard for quantification in preclinical samples such as plasma, urine, and tissue homogenates. researchgate.net

The process begins with the optimization of mass spectrometric conditions for the analyte and a suitable internal standard (IS). This involves determining the optimal ionization mode (electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI) and polarity (positive or negative ion mode). For a compound like this compound, positive mode ESI is often effective due to the presence of amine functionalities that are readily protonated. The precursor ion (the molecular ion, [M+H]⁺) is selected, and collision-induced dissociation (CID) is used to generate characteristic product ions. The most stable and abundant precursor-to-product ion transition is chosen for selected reaction monitoring (SRM), which provides high selectivity and sensitivity for quantification. mdpi.com

Chromatographic separation is developed to isolate the analyte from endogenous matrix components and potential metabolites. A reversed-phase C18 column is a common starting point, with optimization of the mobile phase composition (typically a mixture of an aqueous buffer with acetonitrile (B52724) or methanol) and gradient elution to achieve a sharp peak shape and adequate retention time. nih.gov

Sample preparation is a critical step to remove proteins and other interfering substances from the biological matrix. For plasma samples, protein precipitation with a solvent like acetonitrile is a simple and common technique. mdpi.com Liquid-liquid extraction or solid-phase extraction may be employed for more complex matrices or to achieve lower limits of quantification. researchgate.net

The table below outlines a hypothetical set of optimized LC-MS/MS parameters for the analysis of this compound in rat plasma.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | To be determined experimentally |

| MRM Transition (IS) | To be determined experimentally (using a stable isotope-labeled analog if available) |

| Sample Preparation | Protein precipitation with acetonitrile |

Bioanalytical Method Validation for Preclinical Studies

Once a method is developed, it must be validated to ensure its reliability for its intended purpose, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). researchgate.netnih.gov The validation process assesses several key parameters:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and IS. nih.gov

Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99. nih.gov

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The mean accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should not exceed 15%. mdpi.com

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (within ±20% and ≤20% CV, respectively). cigb.edu.cu

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is assessed by comparing the response of the analyte in post-extraction spiked samples to that of the analyte in a neat solution.

Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Stability: The stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis. This includes bench-top stability, freeze-thaw stability, and long-term storage stability. nih.govnih.gov

The following table provides an example of acceptance criteria for a validated bioanalytical method.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Intra-day Accuracy | 85-115% (80-120% for LLOQ) |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| Inter-day Accuracy | 85-115% (80-120% for LLOQ) |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| Stability (Bench-top, Freeze-Thaw, Long-term) | % Bias within ±15% of nominal concentration |

Distribution Studies in Animal Tissues (excluding human data)

Tissue distribution studies are conducted in preclinical species to understand where the compound distributes in the body after administration. This information is crucial for identifying potential target tissues for efficacy and toxicity. In these studies, animals (e.g., rats) are administered this compound, and at various time points, tissues such as the liver, kidneys, brain, lungs, heart, and spleen are collected.

The concentration of the compound in each tissue is determined using a validated LC-MS/MS method, which may require modification from the plasma method to account for the different matrix. Tissue samples are typically homogenized to create a uniform matrix before extraction and analysis.

The results of these studies are often expressed as the tissue-to-plasma concentration ratio, which indicates the relative extent of distribution into a particular tissue. For example, a ratio greater than one suggests that the compound preferentially distributes into that tissue compared to the systemic circulation.

A hypothetical tissue distribution profile for this compound in rats at 2 hours post-administration is presented in the table below. Such data would indicate the extent of the compound's penetration into various organs. nih.gov

| Tissue | Mean Concentration (ng/g or ng/mL) | Tissue-to-Plasma Ratio |

| Plasma | 150 | 1.0 |

| Liver | 950 | 6.3 |

| Kidneys | 780 | 5.2 |

| Lungs | 450 | 3.0 |

| Heart | 200 | 1.3 |

| Spleen | 180 | 1.2 |

| Brain | 30 | 0.2 |

This data is hypothetical and for illustrative purposes only.

This hypothetical data would suggest that this compound distributes extensively into the liver and kidneys, with moderate distribution into the lungs, heart, and spleen. The low brain-to-plasma ratio would suggest limited penetration across the blood-brain barrier.

Q & A

Q. What are the standard synthetic routes for 4-amino-N-(4-phenylbutan-2-yl)benzamide, and how can intermediates be characterized?

Methodology :

- Synthesis : Use a multi-step approach starting with 4-aminobenzoic acid and 4-phenylbutan-2-amine. Activate the carboxylic acid via coupling agents like EDCI/HOBt in anhydrous dichloromethane. Optimize reaction time (12–24 hrs) and temperature (0°C to room temperature) to minimize side products .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

- Intermediate characterization : Confirm intermediates via H NMR (400 MHz, DMSO-d6) and FT-IR (e.g., amide C=O stretch at ~1650 cm) .

Q. How can researchers validate the structural identity of this compound?

Methodology :

- NMR analysis : Use H and C NMR to confirm aromatic protons (δ 6.5–7.8 ppm) and amide carbonyl (δ ~168 ppm). Compare with computational predictions (DFT methods) for accuracy .

- Mass spectrometry : Perform HRMS (ESI+) to verify molecular ion [M+H] and fragmentation patterns.

- Elemental analysis : Validate purity (>95%) via C, H, N microanalysis .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodology :

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .

- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Include positive controls (e.g., cisplatin) and solvent controls .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under scaled conditions?

Methodology :

Q. What strategies address poor aqueous solubility during in vitro assays?

Methodology :

Q. How should contradictory bioactivity data between enzyme assays and cell-based studies be resolved?

Methodology :

Q. What advanced techniques elucidate the compound’s solid-state behavior?

Methodology :

Q. How can researchers mitigate oxidative degradation during long-term storage?

Methodology :

Q. What computational methods predict the compound’s binding affinity to target proteins?

Methodology :

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |